molecular formula C14H15NO5 B12222683 2-(1,3-Benzodioxol-5-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid

2-(1,3-Benzodioxol-5-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B12222683
M. Wt: 277.27 g/mol
InChI Key: IJQUZHHDDJSROO-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound that features a benzodioxole ring fused to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This involves the use of palladium catalysts and specific ligands to facilitate the coupling of the benzodioxole moiety with the pyrrolidine ring . The reaction conditions often require a base such as cesium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The benzodioxole and pyrrolidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce halogenated derivatives.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-(1,3-Benzodioxol-5-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-2-ethyl-3-oxopyrrolidine-4-carboxylic acid
  • 2-(1,3-Benzodioxol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
  • 3-(1,3-Benzodioxol-5-yl)-1-ethyl-5-oxopyrrolidine-2-carboxylic acid

Uniqueness

2-(1,3-Benzodioxol-5-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its benzodioxole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H15NO5/c1-2-15-12(16)6-9(14(17)18)13(15)8-3-4-10-11(5-8)20-7-19-10/h3-5,9,13H,2,6-7H2,1H3,(H,17,18)

InChI Key

IJQUZHHDDJSROO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C(CC1=O)C(=O)O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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